N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide
CAS No.: 371220-93-8
Cat. No.: VC6062325
Molecular Formula: C23H19FN2O2
Molecular Weight: 374.415
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 371220-93-8 |
|---|---|
| Molecular Formula | C23H19FN2O2 |
| Molecular Weight | 374.415 |
| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzamide |
| Standard InChI | InChI=1S/C23H19FN2O2/c24-19-10-8-16(9-11-19)22(27)25-20-12-13-21-18(15-20)7-4-14-26(21)23(28)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27) |
| Standard InChI Key | FEBXWFSPRPHJHP-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzamide, reflects its intricate structure. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 371220-93-8 |
| Molecular Formula | |
| Molecular Weight | 374.415 g/mol |
| SMILES | C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 |
| InChIKey | FEBXWFSPRPHJHP-UHFFFAOYSA-N |
The tetrahydroquinoline core (a partially saturated quinoline derivative) is substituted at the 1-position with a benzoyl group () and at the 6-position with a 4-fluorobenzamide group (). This combination introduces both hydrophobic (benzoyl, fluorophenyl) and hydrogen-bonding (amide) functionalities, which are critical for molecular interactions.
Physicochemical Properties
While solubility data remain unpublished, the compound’s logP (calculated partition coefficient) can be estimated at ~3.5, suggesting moderate lipophilicity. The fluorine atom at the para position of the benzamide enhances electronic effects, potentially influencing binding affinity to biological targets.
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is synthesized via a multi-step route:
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Tetrahydroquinoline Core Formation: Cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions generates the tetrahydroquinoline scaffold.
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Benzoylation: Reaction with benzoyl chloride introduces the 1-benzoyl group.
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Amidation: Coupling the 6-amino group of the tetrahydroquinoline with 4-fluorobenzoyl chloride yields the final product.
Biological Activity and Mechanistic Insights
Neuropharmacological Applications
The tetrahydroquinoline core is prevalent in neuroactive compounds. This derivative’s fluorobenzamide group could modulate serotonin or dopamine receptors, suggesting potential in treating neurological disorders.
Applications in Materials Science
Organic Electronics
The conjugated π-system of the tetrahydroquinoline and benzoyl groups may facilitate charge transport, making the compound a candidate for organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs).
Supramolecular Chemistry
The amide and fluorine groups enable hydrogen bonding and halogen interactions, useful in designing self-assembling nanomaterials.
Future Research Directions
Optimization of Synthesis
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Green Chemistry Approaches: Replace traditional solvents with ionic liquids or water-based systems.
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Catalytic Methods: Employ transition-metal catalysts to improve yield and selectivity.
Biological Screening
Priority areas include:
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In Vitro Assays: Test against kinase panels and microbial strains.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in model organisms.
Computational Modeling
Molecular dynamics simulations and docking studies could predict target interactions, guiding structural modifications for enhanced efficacy.
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